molecular formula C6H6F4O3 B14302998 Methyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate CAS No. 113341-47-2

Methyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate

Katalognummer: B14302998
CAS-Nummer: 113341-47-2
Molekulargewicht: 202.10 g/mol
InChI-Schlüssel: VLRNUCHTONRFHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate is an organic compound with the molecular formula C6H6F4O3 It is characterized by the presence of four fluorine atoms, a hydroxyl group, and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of fluorinated precursors and esterification reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and automation ensures high yield and purity of the compound. Safety measures and environmental considerations are also crucial in the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the ester group may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which Methyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s stability and reactivity. The hydroxyl and ester groups allow for various chemical modifications, making it a versatile compound in different applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate
  • 2,3,5,6-Tetrafluoro-4-methylpyridine

Uniqueness

Methyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate is unique due to its specific arrangement of fluorine atoms and functional groups. This unique structure imparts distinct chemical properties, making it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

113341-47-2

Molekularformel

C6H6F4O3

Molekulargewicht

202.10 g/mol

IUPAC-Name

methyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate

InChI

InChI=1S/C6H6F4O3/c1-13-4(12)2-3(11)6(9,10)5(7)8/h2,5,11H,1H3

InChI-Schlüssel

VLRNUCHTONRFHZ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C=C(C(C(F)F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.